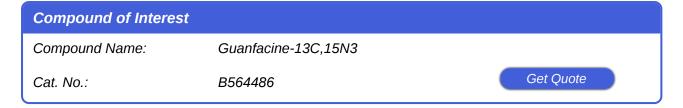


A Technical Guide to Guanfacine-13C,15N3: Structure, Analysis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Guanfacine-13C,15N3**, an isotopically labeled form of Guanfacine used as an internal standard in analytical chemistry. This document covers its chemical structure, molecular formula, and key quantitative data. Furthermore, it details experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS) and provides methodologies for related pharmacological assays. The guide also illustrates the signaling pathway of Guanfacine to provide a comprehensive understanding of its mechanism of action.

Chemical Identity and Properties

Guanfacine-13C,15N3 is a stable isotope-labeled analog of Guanfacine, a selective α 2A-adrenergic receptor agonist. The isotopic labeling, which includes one Carbon-13 and three Nitrogen-15 atoms, makes it an ideal internal standard for quantitative analysis of Guanfacine in biological matrices by mass spectrometry.[1][2]

Chemical Structure

The chemical structure of **Guanfacine-13C,15N3** is presented below:

Figure 1: Chemical Structure of **Guanfacine-13C,15N3** (Image of the chemical structure of **Guanfacine-13C,15N3** would be placed here in a full whitepaper)



Molecular and Physicochemical Data

The key chemical and physical properties of **Guanfacine-13C,15N3** and its hydrochloride salt are summarized in the table below for easy reference and comparison.

Property	Guanfacine-13C,15N3	Guanfacine-13C,15N3 Hydrochloride	
CAS Number	1189924-28-4[1]	1261393-21-8[3]	
Molecular Formula	Св[¹³ С]Н9Сl2[¹⁵ N]3О[1]	C ₈ [¹³ C]H ₁₀ Cl ₃ [¹⁵ N] ₃ O[3]	
Molecular Weight	250.07 g/mol [4]	286.53 g/mol [3]	
Formal Name	N-(amino- ¹⁵ N-imino- ¹⁵ N-methyl- ¹³ C)-2,6-dichloro- benzeneacetamide- ¹⁵ N[1]	N-Amidino-¹³C, ¹⁵N₃-2-(2,6- dichlorophenyl)acetamide Hydrochloride[3]	
Purity	≥95%[1]	Not specified	
Formulation	A solid[1]	Not specified	
Solubility	Slightly soluble in Methanol[1]	Not specified	
SMILES	O=INVALID-LINK CC1=C(CI)C=CC=C1CI[4]	Not specified	

Application in Quantitative Analysis

Guanfacine-13C,15N3 is primarily intended for use as an internal standard for the quantification of Guanfacine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility is particularly highlighted in pharmacokinetic studies.[5]

Experimental Protocol: Quantification of Guanfacine in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of Guanfacine in rat and human plasma.[2][5]



Objective: To determine the concentration of Guanfacine in plasma samples using **Guanfacine-13C,15N3** as an internal standard.

Materials:

- Guanfacine and Guanfacine-13C,15N3 reference standards
- Human or rat plasma
- Methanol (for protein precipitation)[2]
- 10 mM Ammonium formate buffer (pH 4)[5]
- Acetonitrile[5]
- Reversed-phase YMC BASIC column (50 mm × 2.0 mm, 3.5 μm)[5]
- A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system[2]

Procedure:

- Sample Preparation:
 - Spike plasma samples with a known concentration of Guanfacine-13C,15N3 (internal standard).
 - Perform protein precipitation by adding methanol.[2]
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- Chromatographic Separation:
 - Inject the supernatant into the HPLC system.
 - Use a YMC BASIC column (50 mm × 2.0 mm, 3.5 μm) for separation.[5]



- The mobile phase consists of a mixture of 10 mM ammonium formate buffer (pH 4) and acetonitrile (70:30, v/v).[5]
- Set the flow rate to 0.3 mL/min.[5]
- Mass Spectrometric Detection:
 - Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[2]
 - Monitor the multiple reaction monitoring (MRM) transitions:
 - Guanfacine: m/z 246.1 → 60.1[2]
 - **Guanfacine-13C,15N3**: m/z 250.0 → 159.1[2]
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of Guanfacine to the peak area of Guanfacine-13C,15N3 against the concentration of Guanfacine standards.
 - Determine the concentration of Guanfacine in the unknown samples from the calibration curve.



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Caption: LC-MS/MS workflow for Guanfacine quantification.

Pharmacological Profile of Guanfacine

Guanfacine is a selective agonist for the α 2A-adrenergic receptor.[6] Its binding affinity and functional potency have been characterized through various in vitro assays.



Receptor Binding and Functional Activity

The binding affinity (Ki) and functional potency (EC50) of Guanfacine for different α 2-adrenergic receptor subtypes are presented below.

Receptor Subtype	Binding Affinity (Ki)	Functional Potency (EC50)	Assay Type
α2A-Adrenergic	93 nM[1]	52 nM[1]	Radioligand Binding / [³⁵ S]GTPyS Binding
α2B-Adrenergic	1,380 nM[1]	288 nM[1]	Radioligand Binding / [³⁵ S]GTPyS Binding
α2C-Adrenergic	3,890 nM[1]	602 nM[1]	Radioligand Binding / [35S]GTPyS Binding
Imidazoline I1	19 nM[1]	Not Applicable	Radioligand Binding

Experimental Protocols for Pharmacological Assays

This generalized protocol outlines the steps for determining the binding affinity of a compound to a target receptor.[7][8]

Objective: To determine the Ki of Guanfacine for α 2-adrenergic receptors.

Materials:

- Cell membranes expressing the α2-adrenergic receptor subtype of interest.[7]
- A suitable radioligand (e.g., 3H-clonidine).
- Unlabeled Guanfacine.
- · Binding buffer.
- Glass fiber filters.[8]
- Scintillation counter.[9]



Procedure:

Incubation:

- In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Guanfacine.[8]
- Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a competing non-labeled ligand).[7]

Separation:

- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]
- Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

Detection:

Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the concentration of unlabeled Guanfacine.
- Determine the IC50 value (the concentration of Guanfacine that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures G-protein activation following receptor agonism.[10][11]

Objective: To determine the EC50 and Emax of Guanfacine for activating G-proteins coupled to α 2-adrenergic receptors.

Materials:



- Cell membranes expressing the α2-adrenergic receptor and associated G-proteins.[10]
- [35S]GTPyS.
- GDP.
- Varying concentrations of Guanfacine.
- Assay buffer.[10]

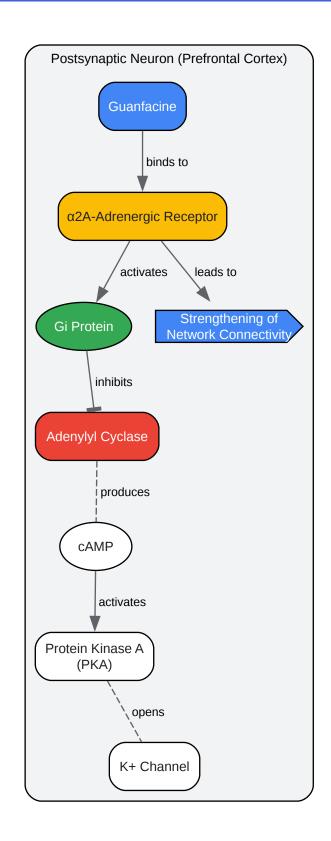
Procedure:

- Incubation:
 - Incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of Guanfacine.[10]
- · Reaction Termination and Separation:
 - Stop the reaction and separate the bound [35S]GTPyS from the unbound form, typically via filtration.[12]
- Detection:
 - Quantify the amount of bound [35S]GTPyS using a scintillation counter.
- Data Analysis:
 - Plot the amount of bound [35S]GTPyS against the concentration of Guanfacine.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

Mechanism of Action of Guanfacine

Guanfacine exerts its therapeutic effects, particularly in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), through its action on $\alpha 2A$ -adrenergic receptors in the prefrontal cortex.





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Caption: Signaling pathway of Guanfacine in the prefrontal cortex.



The binding of Guanfacine to postsynaptic α2A-adrenergic receptors leads to the activation of inhibitory G-proteins (Gi). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in reduced production of cyclic AMP (cAMP). The decrease in cAMP levels leads to the closure of HCN (hyperpolarization-activated cyclic nucleotide-gated) channels, which enhances the signal transmission of pyramidal neurons in the prefrontal cortex. This ultimately strengthens working memory and attention.

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